molecular formula C2H8ClNO B096531 N,N-Dimethylhydroxylamine hydrochloride CAS No. 16645-06-0

N,N-Dimethylhydroxylamine hydrochloride

Cat. No.: B096531
CAS No.: 16645-06-0
M. Wt: 97.54 g/mol
InChI Key: HWWVAHCWJLGKLW-UHFFFAOYSA-N
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Description

N,N-Dimethylhydroxylamine hydrochloride (DMHCl, CAS 6638-79-5) is a hydroxylamine derivative with the molecular formula C₂H₈ClNO and a molecular weight of 97.54 g/mol. It is characterized by two methyl groups attached to the nitrogen atom and a hydroxylamine functional group protonated as a hydrochloride salt . DMHCl is widely utilized in organic synthesis, particularly in the preparation of Weinreb amides—crucial intermediates for ketone synthesis . Additionally, it exhibits inhibitory effects on drug-metabolizing enzymes like monoamine oxidase (MAO) and cytochrome P450 (CYP), making it valuable in pharmaceutical research . Industrial standards such as HG/T 4711-2014 ensure its quality control in manufacturing and laboratory applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Laboratory Synthesis: N,N-Dimethylhydroxylamine hydrochloride can be synthesized by reacting ethyl chloroformate with hydroxylamine, followed by treatment with a methylating agent such as dimethyl sulfate.

    Industrial Production: Industrial production typically involves obtaining a crude product of N,O-dimethylhydroxylamine hydrochloride with a purity of ≤95%.

Chemical Reactions Analysis

Scientific Research Applications

Applications in Organic Synthesis

N,N-Dimethylhydroxylamine hydrochloride serves as a crucial reagent in several organic synthesis processes:

  • Weinreb Amides Formation :
    • DMHA·HCl is used to synthesize Weinreb amides, which are essential intermediates in the preparation of ketones via the Weinreb ketone synthesis method. This involves coupling DMHA·HCl with acyl chlorides under basic conditions to yield amides efficiently .
  • Preparation of 2-Acyloxazoles :
    • It acts as a reagent in the formation of 2-acyloxazoles from 2-oxazolemagnesium chloride and N-methoxy-N-methyl-3-oxo-butyramide, facilitating the synthesis of complex heterocycles that are valuable in medicinal chemistry .
  • Polymer Chemistry :
    • DMHA·HCl has been utilized as a polymer-chain terminator, which is significant in controlling the molecular weight and properties of polymers during synthesis .

Biological Applications

This compound has also been studied for its biological effects:

  • Erythrotoxicity Studies :
    • Research has demonstrated that DMHA·HCl can induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, leading to reduced oxygen transport capacity in blood. This property has been explored in toxicological studies assessing the safety of hydroxylamines .
  • Nitroxide Radical Formation :
    • Studies indicate that DMHA·HCl participates in oxidative reactions leading to the formation of stable nitroxide radicals. These radicals have implications for understanding oxidative stress and potential therapeutic applications .

Case Study 1: Synthesis of Weinreb Amides

A practical example of DMHA·HCl's application is illustrated in the synthesis of Weinreb amides:

  • Procedure :
    • DMHA·HCl (646.7 mg, 6.63 mmol) was reacted with acryloyl chloride (0.45 mL) in dry dichloromethane at low temperatures.
    • The reaction was monitored using thin-layer chromatography (TLC), yielding a colorless liquid product with a 65% yield after purification .

Case Study 2: Biological Impact Assessment

A study investigating the erythrotoxic effects of methylated hydroxylamines, including DMHA·HCl, highlighted its role in methaemoglobin formation:

  • Findings :
    • In vitro assays showed significant erythrotoxic effects, confirming the compound's potential hazards when used without proper safety measures .

Mechanism of Action

The mechanism of action of N,N-Dimethylhydroxylamine hydrochloride involves its ability to act as a nucleophile in substitution reactions. It can form stable intermediates, such as Weinreb amides, which are crucial in organic synthesis. The compound’s hydroxylamine group allows it to participate in various chemical reactions, including oxidation and reduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxyamine Hydrochloride (CAS 593-56-6)

  • Structure : CH₃ONH₂·HCl, lacking the dimethyl substitution found in DMHCl.
  • Applications: Primarily used as a nucleophile in alkylation reactions and DNA/RNA modification studies.
  • Reactivity : Less sterically hindered due to the absence of methyl groups, enabling faster nucleophilic attacks but limiting compatibility with strong bases like Grignard reagents .

N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride (CAS 139460-29-0)

  • Structure: Aryl-substituted hydroxylamine derivative (C₇H₈Cl₃NO) with chlorine atoms enhancing electrophilicity.
  • Applications : Used in specialized syntheses of heterocyclic compounds. Its bulky aromatic group reduces solubility in polar solvents compared to DMHCl, limiting its utility in large-scale reactions .
  • Safety : Higher molecular weight (228.5 g/mol) and halogen content may pose greater environmental toxicity risks .

N-Methylethylamine Hydrochloride (CAS 631-61-8)

  • Structure : CH₃NH(C₂H₅)·HCl, a secondary amine hydrochloride without a hydroxyl group.
  • Applications: Primarily serves as a buffer or catalyst in organic reactions. Unlike DMHCl, it cannot form stable coordination complexes with metals or participate in hydroxamate formation .
  • Physical Properties: Lower hydrogen-bonding capacity (1 donor vs. DMHCl’s 2 donors) results in higher volatility .

O,N-Dimethylhydroxylamine Hydrochloride

  • The "O,N" designation reflects interchangeable positional descriptors for the methyl groups, confirmed by identical CAS numbers in industrial standards .

Stability Under Harsh Conditions

DMHCl demonstrates stability in γ-ray-irradiated nitric acid systems, a critical property for nuclear fuel processing. In contrast, simpler hydroxylamine salts like methoxyamine hydrochloride decompose rapidly under similar conditions .

Enzyme Inhibition

DMHCl uniquely inhibits MAO and CYP enzymes at IC₅₀ values 10–100 µM, a feature absent in non-hydroxylamine analogs like N-methylethylamine hydrochloride .

Industrial and Regulatory Standing

DMHCl is standardized under HG/T 4711-2014 in China, ensuring purity ≥98% and strict limits on impurities like free chloride . No equivalent standards exist for methoxyamine or aryl-substituted hydroxylamines, reflecting DMHCl’s broader industrial adoption.

Biological Activity

N,N-Dimethylhydroxylamine hydrochloride (DMHA) is an organic compound with significant applications in medicinal chemistry and biochemical research. Its structure allows it to participate in various biological processes, making it a valuable reagent in synthetic organic chemistry and a subject of interest in biological studies.

  • Molecular Formula : C₂H₈ClNO
  • Molecular Weight : 97.54 g/mol
  • Melting Point : 112-115 °C
  • Density : 1 g/cm³
  • Solubility : Soluble in water, dimethyl sulfoxide, and methanol .

N,N-Dimethylhydroxylamine acts primarily as a nucleophile due to the presence of the hydroxylamine functional group. Its biological activity can be attributed to its ability to form adducts with electrophiles, particularly in the context of nitrosation reactions. For instance, studies have shown that DMHA does not react with certain nitrogen hydrides, indicating selective reactivity that can be harnessed for specific applications .

Biological Applications

  • Reagent in Organic Synthesis :
    • DMHA is used as a reagent for synthesizing Weinreb amides, which are crucial intermediates in the synthesis of ketones . The ability to form stable adducts makes it valuable in various coupling reactions.
  • Antioxidant Properties :
    • Research indicates that DMHA may exhibit antioxidant properties, potentially protecting cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor .
  • Inhibition Studies :
    • DMHA has been studied for its inhibitory effects on certain enzymes, which could have implications for drug development targeting specific biochemical pathways .

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of DMHA. The results demonstrated that DMHA significantly reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). The effective concentration was determined to be around 50 µM, suggesting potential therapeutic applications in oxidative stress-related conditions .

Case Study 2: Enzyme Inhibition

In a separate investigation, DMHA was identified as an inhibitor of certain cytochrome P450 enzymes. The inhibition kinetics were characterized using Lineweaver-Burk plots, revealing a competitive inhibition mechanism with an IC₅₀ value of approximately 30 µM. This finding highlights its potential role in modulating drug metabolism and interactions .

Comparative Analysis of Biological Activity

Property/ActivityThis compoundOther Hydroxylamines
Antioxidant ActivityModerateVaries
Enzyme InhibitionCompetitive (P450)Non-specific
Synthetic ApplicationsHigh (Weinreb amides)Limited

Q & A

Basic Research Questions

Q. What are the key molecular properties of N,N-Dimethylhydroxylamine hydrochloride relevant to experimental design?

this compound (CAS 6638-79-5) has a molecular formula C₂H₈ClNO and molecular weight 97.54 g/mol . Key properties include:

  • Hydrogen bond donors/acceptors : 2 donors (N–H, O–H) and 2 acceptors (N, O) .
  • Topological polar surface area : 21.3 Ų, indicating moderate polarity for solubility in polar solvents like water or alcohols .
  • Rotatable bonds : 1, suggesting flexibility in certain reaction pathways .
    These properties guide solvent selection (e.g., polar solvents for dissolution) and reactivity in nucleophilic or redox reactions.

Q. How should researchers safely handle and store this compound?

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to its irritant properties . Avoid prolonged skin/eye contact.
  • Storage : Keep in a cool, dry place, sealed under inert gas (e.g., nitrogen) to prevent hygroscopic degradation. Long-term storage is discouraged; monitor for discoloration or clumping .
  • Disposal : Follow federal/state regulations for hazardous waste, using certified waste management services .

Q. What standardized methods exist for purity assessment of this compound?

Refer to HG/T 4711-2014 , the Chinese industrial standard for O,N-Dimethylhydroxylamine hydrochloride, which specifies:

  • Purity criteria (e.g., ≥98% by titration or HPLC).
  • Moisture content limits.
  • Residual solvent thresholds (e.g., methanol, acetone) .
    Validate purity using NMR (¹H/¹³C), FT-IR (N–O stretch ~950 cm⁻¹), and mass spectrometry (m/z 97.54) .

Advanced Research Questions

Q. How can this compound be synthesized, and what are common side reactions?

Synthesis :

Reductive alkylation : React hydroxylamine with methyl chloride in aqueous HCl, followed by purification via recrystallization .

Alternative route : Reduction of nitromethane using Zn/NH₄Cl, though yields may vary .
Side reactions :

  • Over-alkylation: Excess methylating agents can produce tertiary amines.
  • Oxidation: Exposure to air may form nitroso derivatives. Mitigate by using inert atmospheres and low temperatures .

Q. What role does this compound play in heterocyclic synthesis, and how can reaction efficiency be optimized?

this compound is a precursor for:

  • Thiazole derivatives : React with 4-(chloromethyl)thiazoles to form bioactive intermediates (e.g., antiviral agents) .
  • Hydroxamic acids : Acylation yields N-hydroxyamides, useful in metal chelation or protease inhibition .
    Optimization strategies :
  • Use catalytic HCl (1–2 eq.) to enhance nucleophilicity.
  • Control temperature (0–25°C) to minimize decomposition .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Contradictions may arise from:

  • Tautomerism : The compound may exist as N,O-dimethylhydroxylamine or its protonated form. Use pH-adjusted NMR (D₂O vs. DMSO-d₆) to identify dominant species .
  • Impurities : Trace solvents (e.g., residual methanol) can skew peaks. Validate with HSQC/HMBC 2D-NMR for unambiguous assignment .

Q. What are the challenges in quantifying trace degradation products, and which analytical methods are most effective?

Challenges :

  • Low abundance of degradants (e.g., N-methylhydroxylamine or formaldehyde).
  • Matrix interference from the parent compound.
    Solutions :
  • HPLC-MS/MS : Use a C18 column (0.1% TFA in H₂O/ACN gradient) and MRM mode for sensitivity .
  • Derivatization : React with 2,4-dinitrophenylhydrazine (DNPH) to detect aldehydes via UV-Vis .

Q. Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular Weight97.54 g/mol
Hydrogen Bond Donors2
Topological Polar Surface21.3 Ų
SolubilityWater, methanol, ethanol

Table 2: Common Synthetic Routes

MethodConditionsYieldSide Products
Reductive alkylationCH₃Cl, HCl, H₂O, 0–5°C75–85%Tertiary amines
Nitromethane reductionZn/NH₄Cl, RT60–70%Nitroso derivatives

Properties

IUPAC Name

N,N-dimethylhydroxylamine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H7NO.ClH/c1-3(2)4;/h4H,1-2H3;1H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HWWVAHCWJLGKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H8ClNO
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Related CAS

5725-96-2 (Parent)
Record name N-Hydroxy-N,N-dimethylamine hydrochloride
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DSSTOX Substance ID

DTXSID30168107
Record name N-Hydroxy-N,N-dimethylamine hydrochloride
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Molecular Weight

97.54 g/mol
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Physical Description

Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS]
Record name N-Hydroxy-N,N-dimethylamine hydrochloride
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Vapor Pressure

21.2 [mmHg]
Record name N-Hydroxy-N,N-dimethylamine hydrochloride
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CAS No.

16645-06-0
Record name Methanamine, N-hydroxy-N-methyl-, hydrochloride
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Feasible Synthetic Routes

N,N-Dimethylhydroxylamine hydrochloride
N,N-Dimethylhydroxylamine hydrochloride
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N,N-Dimethylhydroxylamine hydrochloride
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N,N-Dimethylhydroxylamine hydrochloride

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